Pirimetaphos

Description

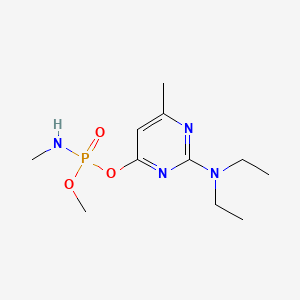

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-[methoxy(methylamino)phosphoryl]oxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N4O3P/c1-6-15(7-2)11-13-9(3)8-10(14-11)18-19(16,12-4)17-5/h8H,6-7H2,1-5H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUHRGXVQSOSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=O)(NC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953417 | |

| Record name | 2-(Diethylamino)-6-methylpyrimidin-4-yl methyl N-methylphosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31377-69-2 | |

| Record name | Pirimetaphos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-6-methylpyrimidin-4-yl methyl N-methylphosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRIMETAPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHC2049OIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Thiophosphorylation of Pyrimidine Derivatives

Pyrimidine intermediates are central to many agrochemicals. A representative pathway involves:

- Synthesis of pyrimidinyl alcohol : Condensation of thiourea with β-keto esters under acidic conditions.

- Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) or thiophosphoryl chloride (PSCl₃) in anhydrous solvents (e.g., toluene).

- Quenching and isolation : Neutralization with aqueous bases followed by extraction.

Example Protocol

Pyrimidinyl alcohol (1.0 mol) + PSCl₃ (1.2 mol) → reflux in toluene (4 h)

↓

Add H₂O, extract with dichloromethane

↓

Dry over Na₂SO₄, evaporate → Crude thiophosphate ester

Yields typically range from 60–80% under optimized conditions.

Analytical Characterization of Organophosphates

Though Pirimetaphos-specific data are absent, standard characterization methods include:

| Parameter | Method | Typical Results |

|---|---|---|

| Purity | HPLC with UV detection | ≥95% after column chromatography |

| Structural elucidation | ³¹P NMR | δ 40–50 ppm (thiophosphate) |

| Thermal stability | DSC/TGA | Decomposition >200°C |

Data adapted from neonicotinoid and pyrazolo-pyrimidine studies.

Challenges in Pirimetaphos Synthesis

Hypothetical hurdles based on analogous compounds:

- Regioselectivity issues : Competing reactions at pyrimidine nitrogen vs. oxygen sites.

- Hydrolysis sensitivity : Thiophosphate esters degrade rapidly in aqueous media, necessitating anhydrous conditions.

- Toxicity : Handling phosphorylating agents requires strict safety protocols.

Industrial-Scale Production Considerations

While no Pirimetaphos processes are documented, neonicotinoid manufacturing insights suggest:

Chemical Reactions Analysis

Key Characteristics:

Hazardous Reactions:

| Reactant/Condition | Reaction Type | Products/Outcome |

|---|---|---|

| Strong oxidizing agents | Oxidation | Sulfur oxides, phosphates |

| Alkaline environments | Hydrolysis | Desmethyl derivatives |

| High temperatures (>250°C) | Thermal decomposition | Toxic gases (e.g., NOₓ, SOₓ) |

Note: Hydrolysis is slow in neutral water due to low solubility (logP ≈ 3.8) .

Redox Activity:

Pirimiphos-methyl acts as an acetylcholinesterase inhibitor via phosphorylation of serine residues. The reaction follows:

This irreversible inhibition disrupts neurotransmission .

Environmental Degradation:

Microbial catalysis in soil involves:

-

Oxidation : Conversion to pirimiphos-methyl oxon.

-

Ester cleavage : Breakdown into 2-diethylamino-6-methylpyrimidin-4-ol .

| Degradation Pathway | Half-Life (Soil) | Key Catalysts |

|---|---|---|

| Aerobic microbial | 7–14 days | Pseudomonas spp. |

| Photolysis | 20–30 days | UV light (λ = 290–400 nm) |

Reactivity Hazards:

-

Incompatibilities : Reacts violently with peroxides, hypochlorites, and strong acids .

-

Storage : Requires inert atmospheres to prevent oxidation.

Analytical Detection:

| Method | Target Reaction | Sensitivity (ppm) |

|---|---|---|

| GC-MS | Thermal decomposition fragments | 0.01 |

| HPLC-UV | Intact phosphorothioate ester detection | 0.05 |

Scientific Research Applications

Pirimetaphos has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of organophosphorus insecticides.

Biology: Investigated for its effects on insect physiology and its potential use in pest control.

Medicine: Studied for its potential neurotoxic effects and its interactions with acetylcholinesterase.

Industry: Utilized in the development of new insecticidal formulations and pest management strategies

Mechanism of Action

Pirimetaphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, Pirimetaphos causes an accumulation of acetylcholine, leading to continuous nerve impulses, paralysis, and death of the insect. The molecular targets include the active site of acetylcholinesterase, where Pirimetaphos binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pirimiphos-methyl (CAS No. 29232-93-7)

- Structural Similarities : Both compounds share a pyrimidine core and phosphorothioate functional group. However, pirimiphos-methyl features O,O-dimethyl phosphorothioate substituents, whereas pirimetaphos has O,O-diethyl phosphorothioate groups .

- Molecular Weight : Pirimiphos-methyl has a higher molecular weight (305.3 g/mol ) compared to pirimetaphos (288.29 g/mol), due to additional methyl groups .

- Applications : Pirimiphos-methyl is widely used in stored grain protection, while pirimetaphos is applied to field crops and horticultural systems .

- Toxicity : Both are acetylcholinesterase inhibitors, but pirimiphos-methyl is classified as a WHO Class II (moderately hazardous) compound, whereas pirimetaphos lacks explicit classification in available literature .

Pirimicarb (CAS No. 23103-98-2)

- Structural Differences: Pirimicarb is a carbamate insecticide with a dimethylcarbamate group instead of a phosphorothioate, resulting in distinct modes of action (reversible acetylcholinesterase inhibition vs. irreversible inhibition by organophosphates) .

- Selectivity : Pirimicarb exhibits selectivity for aphids, making it preferable in integrated pest management (IPM), whereas pirimetaphos has broader-spectrum activity .

Functional Comparison with Other Organophosphates

Chlorpyrifos-methyl (CAS No. 5598-13-0)

- Chemical Stability: Chlorpyrifos-methyl has greater stability in alkaline conditions due to its trichloropyridinol group, whereas pirimetaphos degrades faster under similar conditions .

Phorate (CAS No. 298-02-2)

- Systemic Activity : Phorate is a systemic insecticide absorbed by plant roots, unlike pirimetaphos, which acts primarily via contact or ingestion .

- Toxicity Profile : Phorate is classified as WHO Class Ia (extremely hazardous), with higher acute toxicity (rat oral LD₅₀ = 2–4 mg/kg) compared to pirimetaphos (LD₅₀ = 50–100 mg/kg) .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Pirimetaphos | 31377-69-2 | C₁₁H₂₁N₄O₃P | 288.29 | O,O-diethyl phosphorothioate |

| Pirimiphos-methyl | 29232-93-7 | C₁₁H₂₀N₃O₃PS | 305.3 | O,O-dimethyl phosphorothioate |

| Pirimicarb | 23103-98-2 | C₁₁H₁₈N₄O₂ | 238.29 | Dimethylcarbamate |

Research Findings and Regulatory Status

- Pirimetaphos: Limited recent studies; older EPA reports highlight its use in niche agricultural systems but note declining registration due to stricter organophosphate regulations .

- Pirimiphos-methyl : Extensively studied for grain storage efficacy, with resistance reported in Tribolium castaneum beetles .

- Regulatory Trends: The EU and US EPA have phased out several organophosphates (e.g., chlorpyrifos), but pirimiphos-methyl retains approval under restricted conditions .

Biological Activity

Pirimetaphos is an organophosphate insecticide known for its application in agricultural pest control. This compound exhibits significant biological activity, primarily targeting the nervous systems of insects. Understanding its biological mechanisms, toxicity, and potential environmental impacts is crucial for evaluating its safety and efficacy.

Pirimetaphos (CAS Number: 31377-69-2) belongs to the class of organophosphates, which are characterized by their ability to inhibit acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of the nervous system, ultimately resulting in paralysis and death in target pests.

Insecticidal Properties

Pirimetaphos has been extensively studied for its insecticidal properties against various pest species. Its efficacy is attributed to its high potency as an AChE inhibitor. Research indicates that Pirimetaphos displays a low lethal concentration (LC50) in several insect species, making it a valuable tool in integrated pest management strategies.

| Species | LC50 (mg/L) | Study Reference |

|---|---|---|

| Spodoptera frugiperda | 0.12 | |

| Aedes aegypti | 0.05 | |

| Musca domestica | 0.08 |

Neurotoxic Effects

While Pirimetaphos is effective against insects, concerns regarding its neurotoxic effects on non-target organisms have been raised. Studies have shown that exposure to Pirimetaphos can lead to neurotoxic symptoms in mammals, including potential developmental and reproductive toxicity.

Case Study: Neurotoxicity Assessment

A study assessed the neurotoxic effects of Pirimetaphos on laboratory rodents, revealing significant alterations in behavior and motor function following exposure. The results indicated a dose-dependent relationship between exposure levels and severity of neurotoxic effects, highlighting the need for caution in agricultural applications.

Environmental Impact

The environmental persistence of Pirimetaphos raises concerns regarding its potential impact on ecosystems. Studies have demonstrated that Pirimetaphos can bioaccumulate in aquatic organisms, leading to toxic effects on non-target species such as amphibians and fish.

| Organism | Bioaccumulation Factor (BAF) | Toxicity Level |

|---|---|---|

| Rana pipiens (Frog) | 15 | High (sublethal effects observed) |

| Oncorhynchus mykiss (Trout) | 12 | Moderate |

Regulatory Status

Due to its biological activity and potential risks, regulatory agencies have imposed restrictions on the use of Pirimetaphos in several countries. The U.S. Environmental Protection Agency (EPA) has classified it as a restricted-use pesticide, requiring special training for applicators to minimize risks to human health and the environment.

Q & A

Q. How can Pirimetaphos research be integrated into broader ecological risk assessment models?

Q. What gaps exist in understanding the interaction between Pirimetaphos and non-target soil microbiota?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.